
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidinone ring. The presence of nitrophenyl and phenyl groups attached to the quinazolinone core enhances its chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: : The quinazolinone core can be synthesized by reacting anthranilic acid with acetic anhydride under acidic conditions.
Introduction of Substituents: : The phenyl group at the 3-position and the nitrophenyl group at the 6-position are introduced through subsequent reactions involving electrophilic aromatic substitution.
Final Acylation: : The final step involves acylation of the quinazolinone core with 2-(4-nitrophenyl)acetyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by appropriate reagents and conditions.
Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: : Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia, amines).
Oxidation: : Formation of carboxylic acids, ketones, or alcohols.
Reduction: : Formation of amines, alcohols, or aldehydes.
Substitution: : Formation of halogenated derivatives, nitro compounds, or amine derivatives.
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Investigated for its antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can act as an electron-withdrawing group, enhancing the compound's reactivity and binding affinity to biological targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
This compound is compared with other quinazolinone derivatives, highlighting its uniqueness:
Similar Compounds: : 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline, 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline.
Uniqueness: : The presence of the nitrophenyl group at the 6-position and the specific substitution pattern on the quinazolinone core contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-15-24-21-12-9-17(14-20(21)23(29)26(15)18-5-3-2-4-6-18)25-22(28)13-16-7-10-19(11-8-16)27(30)31/h2-12,14H,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXDIZADGIXUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
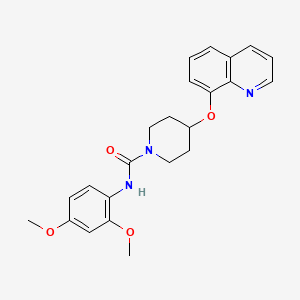
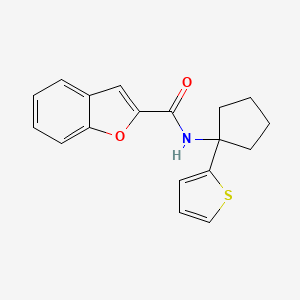
![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/new.no-structure.jpg)
![ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)
![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2564324.png)
![2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2564328.png)
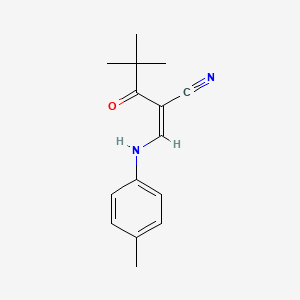
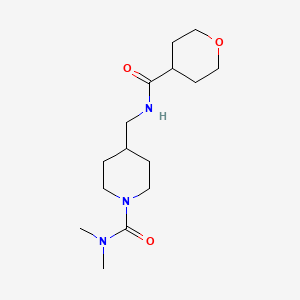
![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)
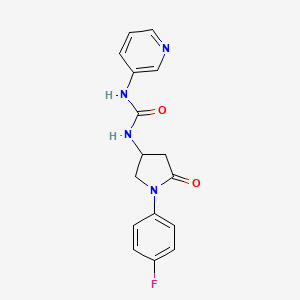
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2564337.png)
